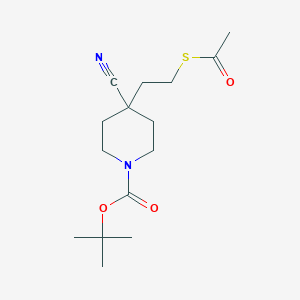

Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

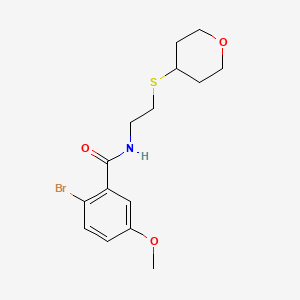

Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate (TACPC) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is a piperidine derivative that has a tert-butyl group, a cyano group, and an acetylsulfanyl group attached to it.

Applications De Recherche Scientifique

Synthesis and Medicinal Chemistry Applications

"Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate" serves as a critical intermediate in the synthesis of small molecule anticancer drugs, highlighting the role of similar compounds in drug development. The synthesis involves multiple steps including nucleophilic substitution, oxidation, halogenation, and elimination reactions, achieving a high total yield of 71.4%. This compound's utility in creating anticancer drugs emphasizes the importance of tert-butyl piperidine derivatives in medicinal chemistry, particularly in targeting the PI3K/AKT/mTOR pathway crucial for cancer cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Stereoselective Synthesis and Organic Chemistry

The stereoselective synthesis of chiral (4-hydroxy-tetrafuranylidene)carboxylates demonstrates the synthetic utility of tert-butyl-containing compounds in creating functional anti- and syn-3,5-dihydroxyesters. These compounds were prepared from (S)-4-chloro-3-hydroxybutyrate and AcOtBu-LDA enolate, followed by hydrogenation with various achiral and chiral catalysts. The method yields highly diastereoselective products, showcasing the application of tert-butyl derivatives in complex organic synthesis and the production of stereochemically rich compounds (Scheffler, Bette, Mortreux, Nowogrocki, & Carpentier, 2002).

Synthetic Organic Chemistry

In another study, "tert-Butyl phenylazocarboxylates" are highlighted as versatile building blocks for synthetic organic chemistry, demonstrating the wide-ranging applications of tert-butyl derivatives. These compounds facilitate nucleophilic substitutions and radical reactions, allowing for the modification of the benzene ring under mild conditions. Such versatility underscores the utility of tert-butyl-containing compounds in designing and synthesizing novel organic molecules, which can be applied in various chemical syntheses and potentially in drug discovery (Jasch, Höfling, & Heinrich, 2012).

Propriétés

IUPAC Name |

tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O3S/c1-12(18)21-10-7-15(11-16)5-8-17(9-6-15)13(19)20-14(2,3)4/h5-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMYIUDRPRAPNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCC1(CCN(CC1)C(=O)OC(C)(C)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-(2-acetylsulfanylethyl)-4-cyanopiperidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

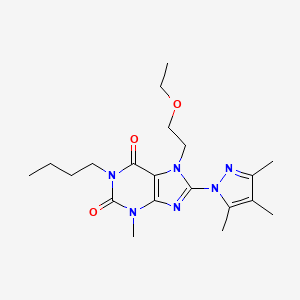

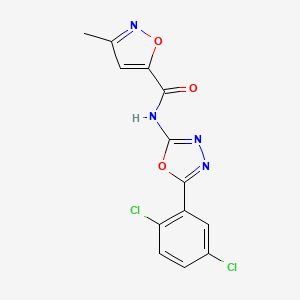

![2-Chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-6-fluorobenzamide](/img/structure/B2933705.png)

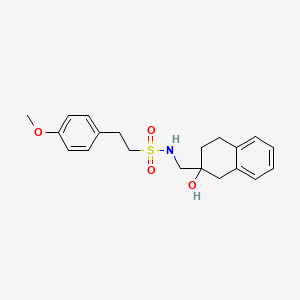

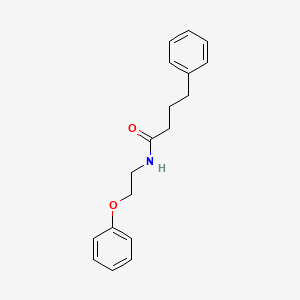

![[4-(3-Methylphenyl)piperazin-1-yl]-(5,6,7,8-tetrahydroquinazolin-4-yl)methanone](/img/structure/B2933706.png)

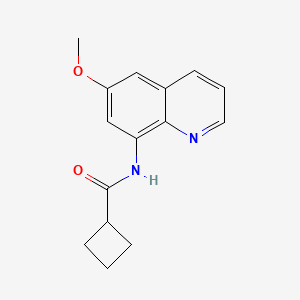

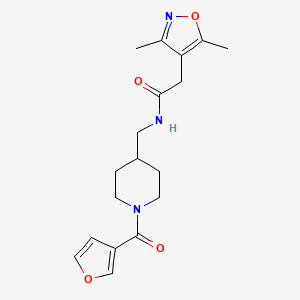

![6-(4-Chlorophenyl)-2-[1-[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2933713.png)